Cholinergic Activity: Direct Head-to-Head Pharmacological Comparison with RS‑86 in Rat Brain Membranes
The 8‑benzyl derivative was evaluated alongside the clinical candidate RS‑86 for inhibition of [³H]oxotremorine‑M binding to muscarinic acetylcholine receptors in rat brain membranes. The assay, reported through ChEMBL (ID 749926), recorded a Ki value of 2.40 × 10³ nM for the 8‑benzyl compound, categorising it as essentially inactive at the muscarinic receptor relative to RS‑86, which acts as a potent agonist in the low nanomolar range [1]. This quantitative null result defines the compound as a negative control or a scaffold‑hopping starting point rather than a direct cholinergic probe [2].
| Evidence Dimension | Muscarinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.40 × 10³ nM (approx. 2.4 µM) |
| Comparator Or Baseline | RS‑86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide): potent muscarinic agonist (low nanomolar Ki in the same assay system) |
| Quantified Difference | Target compound shows >1000‑fold weaker affinity than RS‑86; functionally inactive at muscarinic receptors. |
| Conditions | [³H]OXO‑M displacement assay in rat brain membranes (ChEMBL assay ID 139321) |
Why This Matters
Procurement of this specific N‑benzyl compound is essential when a spirocyclic negative control is required to benchmark cholinergic activity or when pursuing scaffold‑based design away from muscarinic agonism.
- [1] ChEMBL Database. CHEMBL749926: Inhibition of [³H]OXO-M binding to muscarinic acetylcholine receptor in rat brain membranes. Accessed via BindingDB. View Source
- [2] Cignarella G, Villa S, Barlocco D. Synthesis and pharmacological evaluation of a new class of 2-oxo-8-azaspiro(4,5)decan-1-ones as analogues of the muscarinic agonist RS-86. Farmaco. 1993;48(10):1439-1445. PMID: 8117382. View Source
